Cas no 77802-38-1 (N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE)
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE Chemical and Physical Properties
Names and Identifiers
-
- CEDBPUXMRDLERF-UHFFFAOYSA-N
- N-(7-bromo-2,3-dihydro-1H-inden-4-yl)acetamide
- SCHEMBL6674584
- 4-acetylamino-7-bromoindane
- 77802-38-1
- Acetamide, N-(7-bromo-2,3-dihydro-1H-inden-4-yl)-
- DB-123285
- N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE
-
- Inchi: 1S/C11H12BrNO/c1-7(14)13-11-6-5-10(12)8-3-2-4-9(8)11/h5-6H,2-4H2,1H3,(H,13,14)
- InChI Key: CEDBPUXMRDLERF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1CCC2)NC(C)=O
Computed Properties
- Exact Mass: 253.01023g/mol
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.514±0.06 g/cm3(Predicted)
- Melting Point: 167 °C(Solv: ethanol (64-17-5))
- Boiling Point: 403.7±45.0 °C(Predicted)
- pka: 14.26±0.20(Predicted)
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR02AHB3-100mg |
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE |
77802-38-1 | 97% | 100mg |
$206.00 | 2025-02-17 | |
| Aaron | AR02AHB3-250mg |
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE |
77802-38-1 | 97% | 250mg |
$274.00 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742532-1g |
n-(7-Bromo-2,3-dihydro-1h-inden-4-yl)acetamide |
77802-38-1 | 98% | 1g |
¥7150.00 | 2024-07-28 | |
| Aaron | AR02AHB3-1g |
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE |
77802-38-1 | 97% | 1g |
$685.00 | 2025-02-17 | |
| Aaron | AR02AHB3-500mg |
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE |
77802-38-1 | 97% | 500mg |
$457.00 | 2025-02-17 |
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE
Comprehensive Overview of N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE (CAS No. 77802-38-1)
N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE (CAS No. 77802-38-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated indene derivative is widely studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's unique structure, featuring a 7-bromo substitution on the 2,3-dihydro-1H-indene scaffold, makes it a valuable intermediate in synthetic chemistry.
Researchers are increasingly interested in N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE due to its role in the synthesis of biologically active molecules. The presence of the acetamide group enhances its reactivity, enabling it to participate in various coupling reactions, which are crucial for constructing complex molecular architectures. This compound is often explored in the context of drug discovery and pharmaceutical intermediates, aligning with current trends in personalized medicine and targeted therapies.
In recent years, the demand for high-purity chemical intermediates like N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE has surged, driven by advancements in AI-driven drug design and computational chemistry. Scientists are leveraging machine learning algorithms to predict the compound's interactions with biological targets, accelerating the discovery of new drugs. This intersection of chemistry and technology highlights the compound's relevance in modern research.
The synthesis of N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE typically involves multi-step organic reactions, including bromination and amidation processes. Its CAS No. 77802-38-1 serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. The compound's stability and solubility properties are also critical factors in its utility, making it a preferred choice for laboratory-scale and industrial applications.
From an environmental perspective, the production and handling of N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE adhere to stringent safety protocols to minimize ecological impact. The chemical industry's shift toward green chemistry principles has influenced the development of more sustainable synthesis routes for such compounds, addressing growing consumer concerns about environmental sustainability.
In summary, N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE (CAS No. 77802-38-1) represents a pivotal building block in contemporary chemical research. Its applications span pharmaceutical development, material science, and biotechnology, reflecting its versatility and importance. As scientific inquiry continues to evolve, this compound is poised to play an even greater role in addressing global health and technological challenges.
77802-38-1 (N-(7-BROMO-2,3-DIHYDRO-1H-INDEN-4-YL)ACETAMIDE) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)